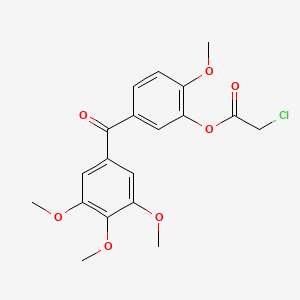
Pentacosanal, 15-methyl-, (15S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacosanal, 15-metil-, (15S)- es un aldehído de cadena larga con la fórmula molecular C26H52O. Es un derivado del pentacosanal, caracterizado por la presencia de un grupo metil en la posición 15 del carbono en la configuración (15S).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Pentacosanal, 15-metil-, (15S)- generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con un ácido graso o alcohol de cadena larga adecuado.
Oxidación: El ácido graso o alcohol se somete a oxidación para formar el aldehído correspondiente.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de Pentacosanal, 15-metil-, (15S)- puede involucrar procesos de oxidación y metilación a gran escala, utilizando reactores de flujo continuo y métodos de purificación avanzados para garantizar una calidad y rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
Pentacosanal, 15-metil-, (15S)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión al ácido carboxílico correspondiente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Reducción al alcohol correspondiente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reacciones de halogenación donde el grupo aldehído puede ser sustituido por halógenos utilizando reactivos como tribromuro de fósforo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Tribromuro de fósforo, cloruro de tionilo y otros agentes halogenantes.
Principales productos formados
Oxidación: Formación del ácido carboxílico correspondiente.
Reducción: Formación del alcohol correspondiente.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Pentacosanal, 15-metil-, (15S)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por su papel en los sistemas biológicos, particularmente en el metabolismo de lípidos y las vías de señalización.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la producción de productos químicos especiales, fragancias y como intermediario en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de Pentacosanal, 15-metil-, (15S)- implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: Puede interactuar con enzimas involucradas en el metabolismo de lípidos, como la sintasa de ácidos grasos y la lipooxigenasa.
Vías involucradas: Puede influir en las vías de señalización relacionadas con la inflamación, el estrés oxidativo y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
Pentacosanal: El compuesto padre sin el grupo metil en la posición 15.
Hexacosanal: Un aldehído de cadena larga similar con un átomo de carbono adicional.
Tetracosanal: Un aldehído de cadena larga similar con un átomo de carbono menos.
Singularidad
Pentacosanal, 15-metil-, (15S)- es único debido a la presencia del grupo metil en la posición 15 del carbono en la configuración (15S), que confiere propiedades químicas y biológicas distintas en comparación con sus análogos.
Este artículo detallado proporciona una descripción general completa de Pentacosanal, 15-metil-, (15S)-, que abarca su síntesis, reacciones químicas, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
647024-95-1 |
|---|---|
Fórmula molecular |
C26H52O |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
(15S)-15-methylpentacosanal |
InChI |
InChI=1S/C26H52O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h25-26H,3-24H2,1-2H3/t26-/m0/s1 |
Clave InChI |
IDRMCJLREBVOCO-SANMLTNESA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC=O |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

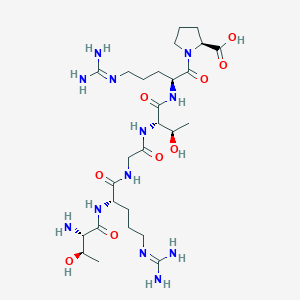
![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)
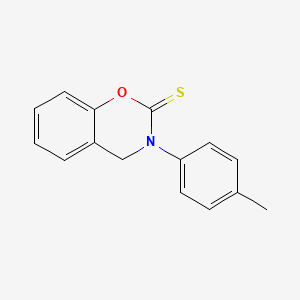
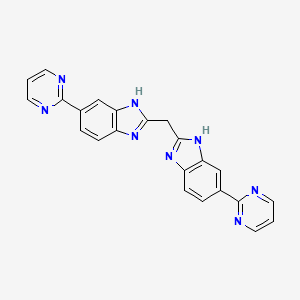

![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
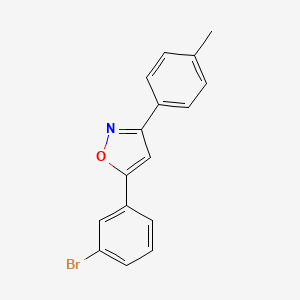
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
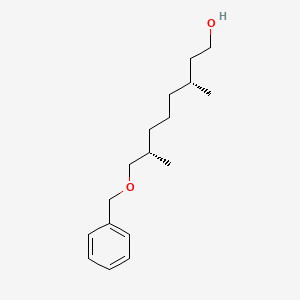
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
